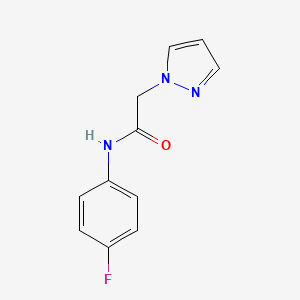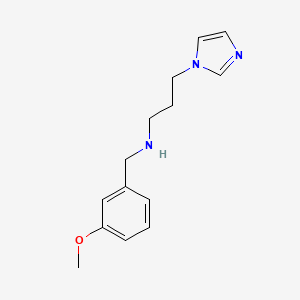![molecular formula C15H14ClNO2 B7460395 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, N-(4-chlorobenzyl)-2-methyl-3-aminobenzoic acid or CBMA. The purpose of
Applications De Recherche Scientifique
3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid has been extensively studied for its potential applications in various fields. One of the primary applications of CBMA is in the development of new drugs. CBMA has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid is not fully understood. However, studies have shown that CBMA inhibits the activity of certain enzymes that are involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. CBMA has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid has several biochemical and physiological effects. CBMA has been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. CBMA has also been found to inhibit the activity of COX-2, an enzyme that is involved in the biosynthesis of prostaglandins. Additionally, CBMA has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid in lab experiments is its high purity. CBMA can be synthesized with high purity, making it an ideal compound for use in experiments that require precise measurements. However, one of the limitations of using CBMA in lab experiments is its cost. CBMA is a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid. One direction is the development of new drugs based on CBMA. CBMA has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another direction is the study of the mechanism of action of CBMA. Further studies are needed to fully understand how CBMA exerts its antitumor and anti-inflammatory activities. Additionally, studies are needed to determine the safety and efficacy of CBMA in humans.
Méthodes De Synthèse
The synthesis of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-3-nitrobenzoic acid with 4-chlorobenzylamine in the presence of a reducing agent such as iron powder. The reaction yields CBMA as a white crystalline powder with a melting point of 140-142°C.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-13(15(18)19)3-2-4-14(10)17-9-11-5-7-12(16)8-6-11/h2-8,17H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJKCNTHUNDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)



![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)